molecular formula C12H21ClN2O4 B14041959 (R)-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate

(R)-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B14041959
M. Wt: 292.76 g/mol
InChI Key: BNTGHZXNGKLANJ-SECBINFHSA-N
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Description

®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is a complex organic compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl group, the chloroacetyl group, and the hydroxymethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes the importance of safety and regulatory compliance.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The chloroacetyl group can be reduced to form an alcohol.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the chloroacetyl group produces an alcohol.

Scientific Research Applications

®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of piperazine derivatives on biological systems.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The piperazine ring may also interact with receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chloroacetyl)piperazine-1-carboxylate
  • Methyl 4-(2-chloroacetyl)piperazine-1-carboxylate

Uniqueness

®-tert-Butyl 4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the tert-butyl and hydroxymethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer advantages in terms of stability, solubility, and specificity for certain molecular targets.

Properties

Molecular Formula

C12H21ClN2O4

Molecular Weight

292.76 g/mol

IUPAC Name

tert-butyl (3R)-4-(2-chloroacetyl)-3-(hydroxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C12H21ClN2O4/c1-12(2,3)19-11(18)14-4-5-15(10(17)6-13)9(7-14)8-16/h9,16H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

BNTGHZXNGKLANJ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)CO)C(=O)CCl

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)CCl

Origin of Product

United States

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